molecular formula C20H22F2N2O2 B2625137 2,6-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide CAS No. 953970-21-3

2,6-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide

Cat. No. B2625137
CAS RN: 953970-21-3
M. Wt: 360.405
InChI Key: PFIILUOJOPBNGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide, also known as PFB, is a chemical compound that has gained significant interest in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide involves its binding to the sigma-1 receptor. This binding leads to the activation of intracellular signaling pathways that regulate various physiological processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of various ion channels and transporters, indicating its potential use as a therapeutic agent for various diseases. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,6-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide is its high selectivity and affinity for the sigma-1 receptor, making it a valuable tool for studying the function of this receptor. However, this compound has some limitations, including its low water solubility, which can affect its bioavailability and limit its use in vivo.

Future Directions

There are several future directions for research on 2,6-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide. One area of interest is the development of this compound-based therapeutics for the treatment of various diseases, including neurodegenerative diseases and cancer. Another direction is the development of new fluorescent probes based on the structure of this compound for imaging other biological targets. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound is needed to determine its potential use in clinical settings.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant interest in scientific research due to its potential use as a fluorescent probe and therapeutic agent. Its selective binding to the sigma-1 receptor and its ability to modulate various physiological processes make it a valuable tool for studying the function of this receptor and developing new therapeutics. Further research is needed to fully understand the potential of this compound in various applications.

Synthesis Methods

2,6-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide can be synthesized through a multistep process that involves the reaction of 2,6-difluorobenzoyl chloride with 3-(2-phenylmorpholino)propylamine. The resulting product is then purified through recrystallization to obtain this compound with high purity.

Scientific Research Applications

2,6-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide has been extensively studied for its potential use as a fluorescent probe in biological imaging. It has been shown to selectively bind to the sigma-1 receptor, a protein that plays a crucial role in various physiological processes. This compound can be used to visualize the distribution and dynamics of sigma-1 receptors in live cells, making it a valuable tool for studying the function of these receptors.

properties

IUPAC Name

2,6-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O2/c21-16-8-4-9-17(22)19(16)20(25)23-10-5-11-24-12-13-26-18(14-24)15-6-2-1-3-7-15/h1-4,6-9,18H,5,10-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIILUOJOPBNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)C2=C(C=CC=C2F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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